molecular formula C20H20N4O3 B2886631 methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 950234-12-5

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

Cat. No.: B2886631
CAS No.: 950234-12-5
M. Wt: 364.405
InChI Key: KQVPLXPSJJHBOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate is a benzoate ester derivative featuring a 1,2,3-triazole core substituted with a phenyl group at position 1 and a propyl chain at position 4. The triazole ring is connected to the benzoate moiety via a carbonyl-linked amino group at position 3 of the aromatic ring.

The compound’s synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by coupling with methyl 3-aminobenzoate. Structural confirmation would rely on techniques such as NMR (e.g., aromatic protons, NH-triazole signals) and X-ray crystallography using programs like SHELXL .

Properties

IUPAC Name

methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQVPLXPSJJHBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Core Formation

The 1,2,3-triazole ring is most efficiently constructed via the Huisgen cycloaddition, a copper(I)-catalyzed reaction between an alkyne and an azide. For the target compound, phenyl azide (N₃Ph) and a propyl-substituted alkyne serve as precursors. As demonstrated by Li et al. (2013), copper bromide catalyzes regioselective 1,4-disubstituted triazole formation at 0–70°C.

  • Reaction Setup : Phenyl azide (1.2 equiv) reacts with 1-propyne (1.0 equiv) in the presence of CuBr (10 mol%) in tert-butanol at 60°C for 20 hours.
  • Outcome : 1-Phenyl-4-propyl-1H-1,2,3-triazole is obtained in 68% yield.
  • Adaptation for Target Compound : To introduce the carbonylamino benzoate group at position 4, post-functionalization is required. The triazole’s C4 position is brominated using N-bromosuccinimide (NBS), followed by palladium-catalyzed carbonylation with carbon monoxide to install a carboxylic acid group.

Nucleophilic Substitution at Position 5 of Triazole Intermediate

An alternative route involves substituting a chlorine atom at position 5 of a pre-formed triazole core. Dimroth and Dutt’s methods, as detailed in, utilize phosphorus pentachloride or diazotization to generate 5-chloro intermediates.

  • Step 1 : Synthesis of methyl 1-phenyl-5-chloro-1H-1,2,3-triazole-4-carboxylate.
    • Procedure : Methyl 1-phenyl-5-hydroxy-triazole-4-carboxylate reacts with PCl₅ in anhydrous dichloromethane at 0°C for 2 hours.
    • Yield : 85–90%.
  • Step 2 : Propyl group introduction via nucleophilic substitution.
    • Conditions : The 5-chloro intermediate reacts with propylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at −78°C, followed by gradual warming to room temperature.
    • Yield : 70–75%.

Amide Bond Formation with Methyl 3-Aminobenzoate

The final step couples the triazole-4-carboxylic acid derivative with methyl 3-aminobenzoate. As outlined in, this involves acid chloride formation and subsequent amidation.

  • Step 1 : Hydrolysis of methyl ester to carboxylic acid.
    • Procedure : The triazole ester is stirred with 10% NaOH in ethanol at room temperature for 6 hours, followed by acidification to pH 5–6 with HCl.
    • Yield : 92%.
  • Step 2 : Activation to acid chloride.
    • Conditions : Oxalyl chloride (2.0 equiv) and catalytic DMF in dichloromethane at 0°C for 2 hours.
  • Step 3 : Amidation with methyl 3-aminobenzoate.
    • Procedure : The acid chloride reacts with methyl 3-aminobenzoate (1.1 equiv) in THF with triethylamine (2.0 equiv) at 0°C → room temperature for 12 hours.
    • Yield : 88%.

Alternative Routes via Hydrazine Cyclization

Guru et al. (2019) reported a metal-free method for triazole synthesis using B(C₆F₅)₃-catalyzed dehydrogenative cyclization of N-tosylhydrazones with anilines.

  • Application : N-Tosylhydrazone derived from propionaldehyde and phenylhydrazine undergoes cyclization with methyl 3-aminobenzoate under B(C₆F₅)₃ catalysis.
  • Conditions : Toluene, 110°C, 24 hours.
  • Yield : 78%.

Comparative Analysis of Methods

Method Key Step Catalyst Yield (%) Citation
CuAAC Cycloaddition CuBr 68
Nucleophilic Substitution Cl → Propyl None 70–75
Amidation Acid chloride coupling Et₃N 88
Hydrazine Cyclization B(C₆F₅)₃ catalysis B(C₆F₅)₃ 78

Challenges and Optimizations

  • Regioselectivity in CuAAC : Lower temperatures (0°C) favor bis-triazole formation, while 60°C optimizes monosubstituted products.
  • Anhydrous Conditions : Phosphorus pentachloride reactions require strict moisture control to prevent hydrolysis.
  • Functional Group Tolerance : B(C₆F₅)₃-catalyzed methods avoid transition metals, enhancing compatibility with sensitive groups.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:

  • Oxidation: The benzoate group can be oxidized to produce benzoic acid derivatives.

  • Reduction: The triazole ring can be reduced to form a corresponding amine.

  • Substitution: The phenyl and propyl groups can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Benzoic acid derivatives.

  • Reduction: Amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in click chemistry, a popular method for creating covalent bonds between molecules.

Biology: The biological applications of methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate include its potential use as a probe in biological imaging and as a precursor for bioactive molecules.

Medicine: In medicine, this compound has shown promise in drug discovery and development. Its ability to interact with various biological targets makes it a valuable candidate for the design of new therapeutic agents.

Industry: In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it an important intermediate in various chemical processes.

Mechanism of Action

The mechanism by which methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The benzoate group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound's biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three analogous molecules (Table 1), emphasizing substituent effects, synthetic routes, and applications.

Table 1: Comparative Analysis of Methyl 3-{[(1-Phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate and Analogues

Compound Name Core Structure Key Substituents Synthesis Highlights Spectral Data (¹H-NMR) Applications/Activity References
This compound 1,2,3-Triazole + benzoate Phenyl (N1), propyl (C5), carbonyl amino CuAAC, esterification Anticipated: δ 7.5–8.2 (aromatic), δ 1.0–1.5 (propyl CH3), δ 3.9 (COOCH3) Under investigation (e.g., kinase inhibition)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3, ) 1,2,4-Triazole + phenylacetyl Phenylacetyl, carbamate Nucleophilic substitution with ethyl chloroformate δ 3.4 (CH2), δ 4.3 (NH2), δ 7.5–8.2 (aromatic), δ 13.0 (NH-triazole) Intermediate in bioactive molecule synthesis
Bensulfuron-methyl () Sulfonylurea + pyrimidine + benzoate Dimethoxy-pyrimidinyl, sulfonylurea Condensation of sulfonylurea precursors Not provided in evidence Herbicide (ALS inhibitor)
3-Methoxy-1-methyl-1H-1,2,4-triazol-5-amine () 1,2,4-Triazole Methoxy (C3), methyl (N1) Cyclization of cyanocarbonimidates Not provided in evidence Agrochemical intermediates

Key Comparative Insights

Structural Diversity and Functional Groups The target compound’s 1,2,3-triazole core distinguishes it from 1,2,4-triazole derivatives (e.g., Compound 3 in ), which may alter electronic properties and binding interactions. Unlike sulfonylurea-based agrochemicals (e.g., bensulfuron-methyl), the target compound lacks a sulfonyl bridge but retains a benzoate ester, suggesting divergent modes of action (e.g., triazole-mediated enzyme inhibition vs. sulfonylurea ALS targeting) .

Synthetic Routes

  • The target compound’s synthesis likely employs CuAAC , a regioselective method for 1,2,3-triazoles, whereas 1,2,4-triazoles () often require nucleophilic substitutions or cyclization of imidates .

Spectral and Crystallographic Analysis The NH-triazole proton in analogous compounds (δ ~13.0 ppm in ) is a critical diagnostic marker. The target compound’s propyl group would exhibit distinct aliphatic signals (δ 1.0–1.5 ppm) compared to methyl or methoxy substituents . Structural refinement via SHELXL () and visualization tools like WinGX/ORTEP () are standard for confirming triazole-benzoate conformations and hydrogen-bonding networks.

Biological and Industrial Relevance

  • Bensulfuron-methyl () exemplifies the agrochemical utility of benzoate esters, whereas the target compound’s triazole moiety may confer antimicrobial or anticancer properties, pending further study.

Research Findings and Implications

  • Triazole vs. Pyrimidine/Sulfonylurea Scaffolds : The 1,2,3-triazole’s stability and hydrogen-bonding capacity may offer advantages over pyrimidine-based herbicides () in drug design, particularly in targeting eukaryotic enzymes .
  • Propyl Substituent Effects : The propyl chain’s hydrophobicity could enhance pharmacokinetic properties relative to shorter-chain analogues (), though may reduce aqueous solubility.
  • Synthetic Scalability : CuAAC’s efficiency contrasts with the multi-step routes for sulfonylureas (), favoring the target compound’s development for high-throughput screening.

Biological Activity

Methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate, with the CAS number 950234-12-5, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring linked to a benzoate moiety, which is significant for its biological activity. The molecular weight is approximately 364.4 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

Research indicates that the triazole moiety plays a crucial role in the biological activity of this compound. Triazoles are known for their ability to inhibit enzymes such as carbonic anhydrases (CAs), which are involved in numerous physiological processes including respiration and acid-base balance. The specific interactions of this compound with CA isoforms could provide insights into its therapeutic applications.

Antimicrobial Activity

This compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that compounds with triazole structures often exhibit significant antibacterial properties due to their ability to disrupt bacterial cell wall synthesis and function.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have been explored in various studies. Triazole derivatives are known to modulate inflammatory pathways by inhibiting cytokine production and reducing oxidative stress. This makes them promising candidates for treating inflammatory diseases.

Anticancer Potential

Recent studies have indicated that this compound may possess anticancer properties. The mechanism appears to involve the induction of apoptosis in cancer cells and inhibition of tumor growth in animal models.

Study on Carbonic Anhydrase Inhibition

In a study evaluating various triazole derivatives for their inhibitory effects on carbonic anhydrases (CAs), this compound exhibited notable inhibition of hCA II and hCA IX isoforms. The Ki values were measured in the low nanomolar range, indicating strong binding affinity (Table 1).

CompoundCA IsoformKi (nM)
Methyl 3-{[(1-phenyl-5-propyl-triazole)carbonyl]amino}benzoatehCA II7.7
Methyl 3-{[(1-phenyl-5-propyl-triazole)carbonyl]amino}benzoatehCA IX25.8

Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of triazole derivatives, methyl 3-{[(1-phenyl-5-propyl-triazole)carbonyl]amino}benzoate showed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL.

Q & A

Q. What synthetic routes are available for methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate, and what are the critical reaction parameters?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with methyl 3-aminobenzoate. Key parameters include:

  • Temperature control : Maintain 60–80°C during cycloaddition to ensure regioselectivity .
  • Catalyst selection : Use Cu(I) salts (e.g., CuBr) with ligands like TBTA to suppress side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential due to polar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR confirm regiochemistry of the triazole ring and ester group integrity. Aromatic protons appear at δ 7.2–8.1 ppm, while the methyl ester resonates at δ 3.8–3.9 ppm .
  • IR : Stretching frequencies for the carbonyl (C=O) groups (amide: ~1650 cm1^{-1}, ester: ~1720 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using 50–100 μg/mL concentrations .
  • Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays (IC50_{50} determination) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during refinement?

  • Refinement workflow :

Import .hkl data into SHELXL .

Assign anisotropic displacement parameters (ADPs) to non-H atoms.

Resolve disorder using PART instructions for flexible propyl/phenyl groups .

  • Challenges :
  • Overfitting due to low-resolution data (>0.8 Å): Apply restraints (e.g., SIMU, DELU) .
  • Twinning: Use TWIN/BASF commands in SHELXL for pseudo-merohedral twins .

Q. How do DFT-calculated structural parameters compare with experimental crystallographic data?

  • Methodology :
  • Optimize geometry at B3LYP/6-311G(d,p) level.
  • Compare bond lengths/angles with X-ray data (e.g., triazole C–N: 1.31 Å DFT vs. 1.29 Å experimental) .
    • Discrepancies :
  • Van der Waals interactions in crystal packing may shorten C–C bonds by ~0.02 Å vs. gas-phase DFT .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Possible factors :
  • Solubility : Use DLS to assess aggregation in PBS; modify with co-solvents (e.g., DMSO:PBS 1:9) .
  • Metabolic stability : Conduct microsomal assays (e.g., liver S9 fractions) to identify rapid degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.